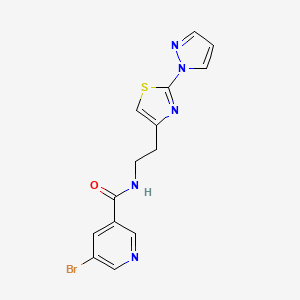

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide is a heterocyclic organic compound characterized by a nicotinamide backbone substituted with bromine at the 5-position and a thiazole-ethyl-pyrazole side chain. The bromine atom at position 5 introduces electron-withdrawing effects, which may enhance binding affinity to biological targets such as kinases or enzymes. The compound’s structural complexity suggests utility in drug discovery, particularly in modulating protein-ligand interactions .

Properties

IUPAC Name |

5-bromo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5OS/c15-11-6-10(7-16-8-11)13(21)17-4-2-12-9-22-14(19-12)20-5-1-3-18-20/h1,3,5-9H,2,4H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLHYTDFFPXVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone. The final step involves coupling the pyrazole-thiazole intermediate with 5-bromonicotinic acid or its derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent systems, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites on the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other pyrazole- and thiazole-containing derivatives. A notable analog is N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) . Key differences include:

Computational Analysis

Wavefunction analysis tools like Multiwfn can elucidate electronic differences. For example:

- Electrostatic Potential (ESP): The bromine atom increases positive ESP on the pyridine ring, enhancing electrophilic reactivity compared to methyl-substituted analogs.

- HOMO-LUMO Gap: The electron-withdrawing bromine may reduce the HOMO-LUMO gap, increasing chemical reactivity relative to Compound 41.

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, programs like SHELXL are widely used for refining similar small-molecule structures. Comparative studies could leverage SHELX to analyze bond lengths (e.g., C-Br vs. C-N in Compound 41) and packing efficiency.

Pharmacological Implications

The thiazole-pyrazole motif is common in kinase inhibitors (e.g., Dasatinib analogs). The bromine substituent may improve target selectivity over non-halogenated derivatives by forming halogen bonds with protein residues. In contrast, Compound 41’s phenyl-acetamide group may favor hydrophobic interactions .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide is a synthetic compound that combines structural features of pyrazole, thiazole, and nicotinamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅BrN₄OS

- Molecular Weight : 356.27 g/mol

- CAS Number : 1428348-05-3

The compound features a bromine atom at the 5-position of the nicotinamide ring, which may enhance its biological activity through increased lipophilicity or specific interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole-thiazole derivatives. For instance, compounds with the thiazole and pyrazole moieties have shown significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 10a | E. coli | 15 | |

| 10b | S. aureus | 18 | |

| 10c | P. mirabilis | 12 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses.

Anticancer Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, compounds similar to this have demonstrated cytotoxicity against various cancer cell lines.

The biological activity of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways that lead to inflammation or tumor growth.

- DNA Interaction : Potential binding to DNA could disrupt replication in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole-thiazole derivatives:

- Antimicrobial Screening : A study synthesized various derivatives and tested them against clinical isolates, finding significant inhibition zones comparable to standard antibiotics .

- In Vivo Anti-inflammatory Effects : In a murine model of inflammation, compounds exhibiting structural similarities were shown to reduce paw edema significantly when administered prior to inflammatory stimuli .

- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives induced cell death at micromolar concentrations, indicating their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.